molecular formula C44H87N3O8 B12405052 N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate

N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate

Cat. No.: B12405052
M. Wt: 786.2 g/mol
InChI Key: NDPQRMXYDTWKNX-MMEGNXGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Bay-R 1005 is synthesized through a multi-step process involving the coupling of a glucopyranosyl derivative with an octadecyldodecanoylamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The final product is obtained as a white lyophilizate, which is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Bay-R 1005 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Bay-R 1005 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .

Scientific Research Applications

Bay-R 1005 has a wide range of scientific research applications, including:

Mechanism of Action

Bay-R 1005 exerts its effects by acting on the proliferation of B lymphocytes as a second signal, which has no effect until the antigen acts as a first signal. It is capable of activating B lymphocytes without the helper function of T lymphocytes. This mechanism involves the modulation of antibody synthesis and the activation of specific immune pathways .

Comparison with Similar Compounds

Bay-R 1005 is unique compared to other similar compounds due to its specific structure and immunoenhancing properties. Similar compounds include other synthetic glycolipid analogues and immunoenhancing agents such as:

Properties

Molecular Formula

C44H87N3O8

Molecular Weight

786.2 g/mol

IUPAC Name

acetic acid;N-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-N-octadecyldodecanamide

InChI

InChI=1S/C42H83N3O6.C2H4O2/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-45(37(47)30-28-26-24-22-14-12-10-8-6-2)42-38(40(49)39(48)36(33-46)51-42)44-41(50)35(43)32-34(3)4;1-2(3)4/h34-36,38-40,42,46,48-49H,5-33,43H2,1-4H3,(H,44,50);1H3,(H,3,4)/t35-,36+,38+,39+,40+,42+;/m0./s1

InChI Key

NDPQRMXYDTWKNX-MMEGNXGCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)[C@H](CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1C(C(C(C(O1)CO)O)O)NC(=O)C(CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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